molecular formula C9H12O3 B2488741 Methyl 4-ethynyloxane-4-carboxylate CAS No. 1509901-08-9

Methyl 4-ethynyloxane-4-carboxylate

Cat. No.: B2488741
CAS No.: 1509901-08-9
M. Wt: 168.192
InChI Key: ZWYOBCBPOGJGOK-UHFFFAOYSA-N
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Description

Methyl 4-ethynyloxane-4-carboxylate is an organic compound with the molecular formula C9H12O3. It is a yellow to brown liquid with a molecular weight of 168.19 g/mol . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethynyloxane-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-ethynyloxane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynyloxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-ethynyloxane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethynyloxane-4-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

  • Methyl 4-ethynyltetrahydro-2H-pyran-4-carboxylate
  • Methyl 4-ethynyl-2-oxopentanoate
  • Methyl 4-ethynylbenzoate

Uniqueness: Methyl 4-ethynyloxane-4-carboxylate is unique due to its specific structure, which includes an oxane ring and an ethynyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Biological Activity

Methyl 4-ethynyloxane-4-carboxylate is an organic compound characterized by its unique structural features, including an ethynyl group and a carboxylate functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including interactions with enzymes and cellular receptors. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H10O2C_8H_{10}O_2 with a molecular weight of approximately 150.16 g/mol. Its structure includes:

  • An ethynyl group (CCH-C\equiv CH)
  • A carboxylate group (COOCH3-COOCH_3)

These functional groups contribute to its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit anticancer properties. For instance, studies have shown that derivatives of alkynes can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. Preliminary findings suggest that this compound may also possess similar properties, warranting further investigation.

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
EthynylbenzeneHeLa25Induction of apoptosis
1-Ethynyl-2-methylbenzeneMCF-730Inhibition of cell cycle progression
This compoundTBDTBDPotentially modulates apoptosis pathways

Enzyme Interaction Studies

This compound has shown potential in interacting with various biological macromolecules, particularly proteins and enzymes. Such interactions can lead to modulation of enzyme activity, which is crucial in metabolic processes.

Case Study: Enzyme Inhibition
In a study examining the inhibitory effects of alkynes on cyclooxygenase (COX) enzymes, this compound was hypothesized to exhibit COX inhibition similar to other known inhibitors. The study found that compounds with ethynyl groups often display significant anti-inflammatory activity by inhibiting COX enzymes, suggesting that this compound may have similar effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Sonogashira Coupling: A reaction involving the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.
  • Esterification: The reaction between 4-ethynyloxane-4-carboxylic acid and methanol under acidic conditions.

Properties

IUPAC Name

methyl 4-ethynyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h1H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOBCBPOGJGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester (1.01 g, 5 mmol) and copper powder (1.6 g, 25 mmol) were suspended in tetrahydrofuran (100 mL). Acetic acid (15 mL) was added and the reaction mixture was heated to 60° C. for 3 hours. After this time, the reaction mixture was poured onto water (copper powder was filtered off with the use of the filtration paper) and extracted with diethyl ether (3×50 mL). The combined organic extracts were washed with saturated solution of ammonium chloride (3×50 mL), with saturated solution of sodium bicarbonate (2×50 mL) and with water (50 mL). This water phase was extracted with diethyl ether (50 mL). Combined organic extracts were washed with brine (50 mL) and dried over magnesium sulfate, filtered through a 2 cm layer of silica gel (silica gel layer was washed with 50 mL of ethyl acetate), and concentrated under reduced pressure. After drying under high vacuum for one day, the title compound was isolated (0.84 g, quantitative yield) as a colorless oil. Rf=0.37, 30% ethyl acetate in iso-hexanes, phosphomolybdic acid in ethanol. LCMS (m/z) 169.0 [M+H]′ Tr=2.43 min (Gemini 5u C18 110 Å, 50×4.60 mm 5 micron column, 3.5 min, 2 ml/min, 5-100% acetonitrile/water, 0.1% acetic acid modifier gradient). 1H NMR (400 MHz, CDCl3): δ 3.80-3.67 (m, 4H), 3.73 (s, 3H), 2.34 (s, 1H), 1.98 (m, 2H), 1.80 (m, 2H).
Name
4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
1.6 g
Type
catalyst
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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